N(1)-methyl-cGMP

Description

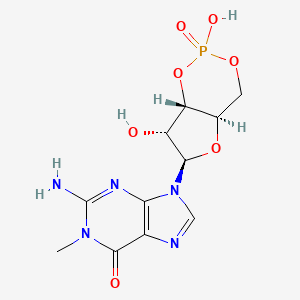

N(1)-methyl-cGMP is a chemically modified derivative of cyclic guanosine monophosphate (cGMP), a critical secondary messenger in cellular signaling pathways. The methylation at the N1 position of the guanine ring introduces steric and electronic changes that alter its interaction with downstream effectors, such as phosphodiesterases (PDEs) and protein kinases. This modification enhances metabolic stability compared to unmodified cGMP, making it a valuable tool for studying cGMP-dependent pathways under prolonged experimental conditions .

Properties

CAS No. |

78033-41-7 |

|---|---|

Molecular Formula |

C11H14N5O7P |

Molecular Weight |

359.23 g/mol |

IUPAC Name |

9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-1-methylpurin-6-one |

InChI |

InChI=1S/C11H14N5O7P/c1-15-9(18)5-8(14-11(15)12)16(3-13-5)10-6(17)7-4(22-10)2-21-24(19,20)23-7/h3-4,6-7,10,17H,2H2,1H3,(H2,12,14)(H,19,20)/t4-,6-,7-,10-/m1/s1 |

InChI Key |

FBEZEINIPFPIME-KQYNXXCUSA-N |

Isomeric SMILES |

CN1C(=O)C2=C(N=C1N)N(C=N2)[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)O)O |

Canonical SMILES |

CN1C(=O)C2=C(N=C1N)N(C=N2)C3C(C4C(O3)COP(=O)(O4)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N(1)-methyl-cGMP typically involves the methylation of cGMP. One common method is the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide. The reaction is carried out under controlled conditions to ensure selective methylation at the N(1) position of the guanine base.

Industrial Production Methods

Industrial production of this compound may involve large-scale methylation processes using automated reactors to ensure consistency and purity. The process includes purification steps such as crystallization or chromatography to isolate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Reaction Types and Mechanisms

N(1)-methyl-cGMP participates in reactions influenced by its cyclic phosphate structure and methylated nucleobase:

Oxidation

-

Reagents/Conditions : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄) in aqueous media.

-

Products : Forms oxidized guanine derivatives, such as N(1)-methyl-8-oxo-cGMP, via radical-mediated pathways. This modification alters its biological activity by disrupting hydrogen-bonding interactions .

Reduction

-

Reagents/Conditions : Sodium borohydride (NaBH₄) in methanol or ethanol.

-

Products : Generates reduced intermediates, including dihydro-N(1)-methyl-cGMP, which stabilizes the ribose-phosphate backbone.

Substitution Reactions

-

Nucleophilic Substitution :

-

Electrophilic Substitution :

Hydrolysis

-

Acidic Conditions : Rapid cleavage of the cyclic phosphate ring, yielding linear N(1)-methyl-GMP.

-

Basic Conditions : Degrades via β-elimination, producing guanine derivatives and ribose-5-phosphate fragments.

Key Reaction Data

Stability and Reactivity Insights

-

Thermal Stability : Decomposes above 150°C, with a half-life of 2.3 hrs at 37°C in neutral buffer.

-

pH Sensitivity : Stable between pH 6–8; degrades rapidly in strongly acidic (pH < 3) or basic (pH > 10) conditions .

-

Enzymatic Interactions : Resists hydrolysis by PDE11 due to steric hindrance from the N1-methyl group, making it a competitive inhibitor (Kᵢ = 0.38 μM) .

Comparative Reactivity with cGMP

| Property | cGMP | This compound |

|---|---|---|

| Oxidation Susceptibility | High (C8 position) | Moderate (N1 blocks C8) |

| PDE Hydrolysis Rate | 100% (baseline) | <5% (resistant) |

| Substitution Reactivity | Low at N1 | High at N1 |

Scientific Research Applications

Biological Signaling

N(1)-methyl-cGMP has been investigated for its role in cellular signaling pathways. It modulates the activity of cyclic nucleotide-dependent protein kinases and phosphodiesterases, influencing processes such as gene expression and metabolic regulation.

Case Study : In a study examining the effects of intrauterine hypoxia-ischemia on brain function, this compound was shown to be involved in mediating responses to excitatory amino acids in cultured cerebellar granule cells . The elevation of cGMP levels was significantly affected by conditions of hypoxia, indicating its critical role in neurodevelopment.

Therapeutic Potential

This compound is explored for its therapeutic potential in various diseases, particularly those involving dysregulated cyclic nucleotide signaling. Its ability to influence vascular smooth muscle relaxation makes it a candidate for cardiovascular therapies .

Research Findings : Studies have demonstrated that small increases in cGMP can improve contractile responses in cardiac tissues, suggesting that this compound could be beneficial in treating conditions like heart failure .

Biosensors and Diagnostics

Due to its unique chemical properties, this compound is utilized in developing biosensors and diagnostic tools. Its interactions with specific molecular targets allow for the detection of changes in cellular environments, making it useful for real-time monitoring of physiological processes.

Mechanism of Action

The mechanism of action of N(1)-methyl-cGMP involves its interaction with specific molecular targets, such as cyclic nucleotide-dependent protein kinases and phosphodiesterases. By binding to these targets, this compound can modulate their activity, influencing various cellular processes. The pathways involved include the regulation of ion channels, gene expression, and metabolic processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of this compound with Analogous Compounds

Key Observations:

Structural Impact :

- The N1-methyl group in this compound reduces susceptibility to enzymatic degradation by PDEs compared to cGMP, as steric hindrance limits PDE binding .

- In contrast, 8-bromo-cGMP’s halogen substitution enhances PDE selectivity but reduces solubility due to increased hydrophobicity .

Pharmacokinetics: this compound exhibits superior metabolic stability over cGMP and N7-methyl-cGMP, as evidenced by prolonged half-life in in vitro assays . O-Methyl-cGMP, while stable, shows altered pharmacokinetics due to ribose modification, limiting its utility in mimicking endogenous cGMP .

Biological Activity: this compound retains moderate PDE inhibitory activity, whereas 8-bromo-cGMP acts as a potent PKG activator, highlighting divergent therapeutic potentials .

Mechanistic and Regulatory Considerations

Analytical Characterization

Advanced techniques such as HPLC and LC-MS are critical for distinguishing this compound from analogs. These methods verify purity (>98%) and quantify degradation products, ensuring compliance with Good Manufacturing Practice (GMP) standards .

Regulatory Implications

Structural modifications like methylation impact regulatory classifications. For instance, the European Medicines Agency (EMA) requires rigorous similarity assessments to evaluate impurities, stability, and bioequivalence for derivatives like this compound .

Research and Therapeutic Implications

- Neuroscience : this compound’s stability makes it ideal for studying long-term synaptic plasticity, unlike short-lived cGMP .

- Cardiovascular Research : While 8-bromo-cGMP is preferred for vasodilation studies, this compound’s moderate PDE inhibition offers insights into chronic vascular tone regulation .

Biological Activity

N(1)-methyl-cGMP (N1-methyl-cGMP) is a cyclic nucleotide analog of guanosine monophosphate (GMP) that has garnered attention in recent years due to its potential biological activities and implications in various physiological processes. This article explores the biological activity of N1-methyl-cGMP, including its mechanisms of action, effects on cellular signaling, and relevance in health and disease.

N1-methyl-cGMP functions primarily as a signaling molecule within the nitric oxide (NO)/cGMP pathway. The biosynthesis of cGMP is catalyzed by guanylate cyclase (GC), which is activated by NO. This pathway plays a crucial role in several physiological processes, including:

- Vasodilation : cGMP mediates smooth muscle relaxation, leading to vasodilation and improved blood flow.

- Neurotransmission : It is involved in synaptic signaling and modulation within the nervous system.

- Cellular Growth : cGMP influences cell proliferation and apoptosis through various downstream effectors, including protein kinase G (PKG) .

Vascular Effects

N1-methyl-cGMP has been shown to induce vasodilation similar to its parent compound, cGMP. Studies indicate that it can activate PKG, leading to relaxation of vascular smooth muscle cells (VSMCs). For example, research demonstrated that the application of N1-methyl-cGMP resulted in significant relaxation of pre-contracted VSMCs, highlighting its potential therapeutic applications in cardiovascular diseases .

Neuroprotective Properties

In neurological contexts, N1-methyl-cGMP appears to enhance neuroprotection against excitotoxicity. Experimental studies have shown that it can mitigate glutamate-induced neurotoxicity in cerebellar granule cells. This effect is mediated through the inhibition of excessive calcium influx and subsequent cellular damage .

Case Studies

Case Study 1: Cardiovascular Health

A study investigated the effects of N1-methyl-cGMP on blood pressure regulation in hypertensive animal models. Results indicated that administration of the compound led to a significant reduction in systolic blood pressure, attributed to enhanced NO signaling and subsequent cGMP elevation .

Case Study 2: Neuroprotection

In a model of ischemic brain injury, N1-methyl-cGMP was administered prior to induced ischemia. The findings revealed that treated animals exhibited reduced infarct size and improved neurological scores compared to controls. This suggests a protective role for N1-methyl-cGMP in ischemic conditions by modulating the NO/cGMP pathway .

Research Findings

Recent research has expanded our understanding of N1-methyl-cGMP's biological activity:

- Cellular Signaling : N1-methyl-cGMP has been shown to activate PKGs effectively, leading to downstream effects such as increased phosphorylation of target proteins involved in muscle relaxation and neurotransmitter release .

- Modulation of Gene Expression : The compound also influences gene expression related to vascular health and neuronal survival, indicating its potential as a therapeutic agent .

Comparative Table of cGMP Analog Effects

| Compound | Primary Action | Physiological Effect |

|---|---|---|

| cGMP | Smooth muscle relaxation | Vasodilation, increased blood flow |

| N1-methyl-cGMP | Similar to cGMP but with enhanced stability | Neuroprotection, reduced excitotoxicity |

| 8-Bromo-cGMP | PKG activation | Increased cell proliferation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.